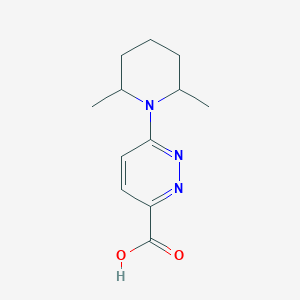

6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-7-6-10(12(16)17)13-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUUGMBJKKUSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been shown to interact with their targets, leading to a variety of physiological effects .

Biochemical Pathways

Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .

Biochemical Analysis

Biochemical Properties

6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the cAMP signaling pathway by inhibiting phosphodiesterase activity, leading to increased levels of cAMP within the cell. This elevation in cAMP can result in various downstream effects, including changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as phosphodiesterases, inhibiting their activity. This inhibition prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of phosphodiesterases affects the metabolism of cyclic nucleotides, leading to altered cellular energy balance and signaling. These interactions highlight the compound’s role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a compound with significant potential in various biological applications. Its molecular formula is C12H17N3O2, and it has a molecular weight of 235.28 g/mol. This compound has garnered interest due to its interactions with cellular pathways and its potential therapeutic effects.

The compound exhibits important biochemical properties, particularly its interaction with enzymes such as phosphodiesterases (PDEs). These enzymes are crucial for cellular signaling, regulating levels of cyclic nucleotides like cAMP. By inhibiting PDE activity, this compound can enhance cAMP signaling within cells, leading to various downstream effects on cellular metabolism and gene expression.

The mechanism through which this compound exerts its effects involves specific binding to the active sites of target enzymes. This binding inhibits enzyme activity, thereby modulating cellular functions. For instance, the inhibition of PDEs can lead to increased intracellular cAMP levels, which is associated with enhanced cell proliferation and survival in certain contexts .

Cellular Effects

Research indicates that this compound affects cellular functions by:

- Modulating Signaling Pathways : It influences various signaling pathways that are critical for cell survival and proliferation.

- Gene Expression Regulation : The compound can alter gene expression patterns, potentially affecting cell differentiation and function.

- Impact on Cellular Metabolism : By influencing metabolic pathways, it may enhance or inhibit certain metabolic processes depending on the cellular context.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiviral Activity : In a study evaluating compounds for antiviral properties against HIV-1, structural analogs of pyridazine derivatives were screened for their ability to inhibit viral replication. Although specific data on this compound was not detailed in the study, similar compounds showed promising results in inhibiting HIV replication without significant toxicity .

- Cancer Therapy : Research into piperidine derivatives has revealed potential anticancer activities. For example, compounds derived from similar structures demonstrated cytotoxicity against specific cancer cell lines. The mechanism often involved apoptosis induction and modulation of cell cycle progression .

- Neuroprotective Effects : Some studies suggest that derivatives of piperidine compounds may exhibit neuroprotective properties by inhibiting cholinesterase activity and reducing oxidative stress, which could be beneficial in treating neurodegenerative diseases .

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for its efficacy. It is believed to utilize specific transporters that facilitate its entry into cells and influence its distribution across various tissues. Understanding these mechanisms is essential for optimizing therapeutic applications .

Summary Table of Biological Activities

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is utilized as a versatile building block for the preparation of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing derivatives that can exhibit diverse chemical properties.

Biology

The compound has been investigated for its biological activity, particularly its potential antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or receptors involved in disease pathways, showcasing its promise as a therapeutic agent.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells through the inhibition of cell proliferation pathways .

Medicine

This compound is being explored for its role in drug development. Its interactions with biological targets can be harnessed to design novel pharmaceuticals aimed at treating conditions such as cancer and bacterial infections.

Case Study: Drug Development

In a patent application (WO2013028818A1), researchers outlined methods for synthesizing pyrimidine-pyridazinone compounds that include derivatives of this compound. These compounds showed promising results in preclinical trials for their efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and synthesis strategies.

Table 1: Key Structural and Analytical Comparisons

Key Observations

Structural Diversity and Physicochemical Properties: The target compound’s carboxylic acid group contrasts with the methylpropyl ester derivatives in the analogs, which likely improve oral bioavailability by masking the acidic moiety . Halogen substituents (e.g., iodine in Reference Example 5) increase molecular weight and may enhance target binding via hydrophobic interactions, as seen in the higher molecular weights (~753 Da) of iodinated analogs compared to non-halogenated derivatives (~411 Da) .

Synthetic Strategies :

- Many analogs are synthesized via amide coupling or esterification reactions using activated intermediates (e.g., Reference Example 5’s methylpropyl ester precursor reacting with anilines at 100°C in toluene) .

- Hydrogenation and silica gel chromatography are common purification steps, as demonstrated in the synthesis of the 411 Da derivative .

Analytical Trends :

- HPLC retention times correlate with molecular weight and polarity. For instance, the 767 Da compound with a bulky dioxolane-butoxy chain exhibits a longer retention time (1.51 min) compared to simpler analogs .

- LCMS data confirm successful synthesis, with [M+H]⁺ peaks matching expected molecular weights .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid typically involves:

- Construction of the pyridazine-3-carboxylic acid core.

- Introduction of the 2,6-dimethylpiperidin-1-yl substituent at the 6-position of the pyridazine ring.

This is generally achieved through nucleophilic substitution or condensation reactions involving appropriately substituted pyridazine precursors and piperidine derivatives.

Preparation of the Pyridazine-3-carboxylic Acid Core

Pyridazine rings are commonly synthesized via condensation of hydrazine derivatives with dicarbonyl compounds. The carboxylic acid group at the 3-position can be introduced by:

- Hydrolysis of ester precursors such as ethyl pyridazine-3-carboxylate under basic conditions (e.g., LiOH in THF/MeOH at 60°C for 1 hour), followed by acidification to pH 4-5 to precipitate the acid.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ester hydrolysis | LiOH (2N), THF:MeOH (4:1), 60°C, 1 h | Converts ester to carboxylic acid |

| Acidification | 1N HCl to pH 4-5 | Precipitates carboxylic acid |

This approach is standard for related pyridazine and imidazo[1,2-a]pyridine carboxylic acids and can be adapted for pyridazine derivatives.

Alternative Activation and Coupling Methods

- Activation of the carboxylic acid group as an acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at 0–20 °C under inert atmosphere for 1.5 hours is a common method to prepare reactive intermediates for amide or substitution reactions.

- This activated intermediate can then be reacted with amine-containing piperidine derivatives to form the target compound or its analogs.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyridazine-3-carboxylic acid formation | Hydrazine + dicarbonyl compound (condensation) | Pyridazine ring with carboxylic acid group |

| Ester hydrolysis | LiOH in THF:MeOH, 60°C, 1 h | Converts ester to carboxylic acid |

| Acid chloride formation | Oxalyl chloride, DMF catalyst, DCM, 0–20°C, 1.5 h | Activates acid for nucleophilic substitution |

| Piperidine synthesis | 2,2-dimethyl-1,3-propanediol + ammonia/amine | 2,6-Dimethylpiperidine ring formation |

| Nucleophilic substitution | Activated pyridazine + 2,6-dimethylpiperidine | Formation of this compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid, and how are intermediates characterized?

- Answer: The compound is typically synthesized via multi-step routes involving Suzuki coupling, ester hydrolysis, or nucleophilic substitution. For example, hydrolysis of methyl esters using LiOH·H₂O under reflux conditions has been reported to yield carboxylic acid derivatives efficiently . Intermediates are characterized using NMR (¹H/¹³C), mass spectrometry (MS), and HPLC to confirm structural integrity. For instance, MS with electrospray ionization (ESI) can verify molecular ions (e.g., [M+H]⁺ peaks) , while NMR resolves substituent positioning on the piperidine and pyridazine rings .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

- Answer: Key techniques include:

- X-ray crystallography for absolute stereochemical confirmation.

- High-resolution mass spectrometry (HRMS) to validate molecular formulae.

- Reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>95%) .

- Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Q. How can computational tools like SwissADME predict physicochemical and pharmacokinetic properties?

- Answer: SwissADME calculates parameters such as:

- Lipophilicity (LogP) : Critical for membrane permeability.

- Water solubility (LogS) : Determines formulation feasibility.

- Drug-likeness via Lipinski’s Rule of Five.

- Bioavailability radar to visualize absorption potential . Comparative analysis against reference drugs (e.g., celecoxib) can highlight optimization targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydrolysis of ester precursors to this compound?

- Answer: Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for analogous pyridazine derivatives .

- Base selection : LiOH·H₂O in THF/H₂O (1:1) at 60°C achieves >50% yield post-Suzuki coupling .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted esters and byproducts .

Q. What experimental design principles should guide biological activity studies of this compound?

- Answer: Use randomized block designs with split-split plots to evaluate variables like dose-response, pharmacokinetics, and toxicity. For example:

- Primary plots : Compound concentration gradients.

- Subplots : Cell lines or animal models.

- Sub-subplots : Time-dependent effects (e.g., IC₅₀ shifts) . Replicates (n=4–5) ensure statistical robustness, while ANOVA identifies significant interactions .

Q. How can researchers resolve contradictions between in silico predictions and experimental solubility data?

- Answer: Discrepancies arise from approximations in computational models. Mitigation strategies include:

- Experimental validation : Use shake-flask methods with UV spectroscopy or HPLC quantification across pH 1–7.4 .

- Co-solvency studies : Add DMSO or cyclodextrins to improve aqueous solubility .

- Temperature control : Assess solubility at 25°C vs. 37°C to mimic physiological conditions .

Q. What structural modifications could enhance the compound’s binding affinity to epigenetic reader domains?

- Answer: Rational modifications include:

- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to modulate pKa and enhance target engagement .

- Heterocycle replacement : Replace pyridazine with triazolo-thiadiazine to improve π-π stacking with protein pockets .

- Carboxylic acid bioisosteres : Substitute with tetrazoles or sulfonamides to retain acidity while improving metabolic stability .

Data Analysis and Theoretical Integration

Q. How should researchers contextualize pharmacological findings within broader theoretical frameworks?

- Answer: Link results to established mechanisms, such as:

- Epigenetic modulation : Compare IC₅₀ values against known BET bromodomain inhibitors (e.g., JQ1) .

- Structure-activity relationships (SAR) : Map substituent effects to binding free energy calculations (e.g., molecular dynamics simulations) .

- Pathway analysis : Use KEGG or Reactome to identify downstream targets (e.g., NF-κB or PI3K-Akt pathways) .

Q. What methodologies are recommended for analyzing contradictory data in metabolic stability assays?

- Answer: Address discrepancies via:

- Cross-species comparisons : Test liver microsomes from rodents vs. humans to identify species-specific CYP450 metabolism .

- Isotope tracing : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .

- Enzyme inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.